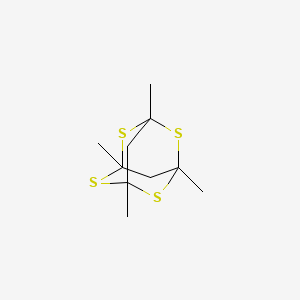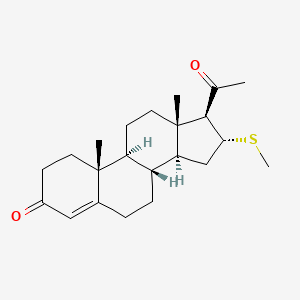
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-Naphthyl-3-methylbenzoat ist eine komplexe organische Verbindung, die einen Pyridinring, einen Naphthalinring und einen Benzoatester aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-Naphthyl-3-methylbenzoat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:
Bildung des Pyridinylcarbonyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Pyridin mit einer Carbonylverbindung unter bestimmten Bedingungen, um das Pyridinylcarbonyl-Zwischenprodukt zu bilden.
Carbohydrazonoyl-Bildung: Das Zwischenprodukt wird dann mit Hydrazin umgesetzt, um die Carbohydrazonoylgruppe zu bilden.
Naphthylsubstitution: Das Carbohydrazonoyl-Zwischenprodukt wird dann mit einem Naphthalinderivat umgesetzt, um die Naphthylgruppe einzuführen.
Veresterung: Schließlich wird die Verbindung mit 3-Methylbenzoesäure verestert, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-Naphthyl-3-methylbenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Palladium oder Platin.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Reduzierte Formen mit veränderten funktionellen Gruppen.
Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.
Wissenschaftliche Forschungsanwendungen
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-Naphthyl-3-methylbenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und Katalyse eingesetzt.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Arzneimittelentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-Naphthyl-3-methylbenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl-3-methylbenzoat
- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl-1-Naphthoat
Einzigartigkeit
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-Naphthyl-3-methylbenzoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig.
Eigenschaften
CAS-Nummer |
764653-59-0 |
|---|---|
Molekularformel |
C25H19N3O3 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C25H19N3O3/c1-17-6-4-8-19(14-17)25(30)31-23-12-11-18-7-2-3-10-21(18)22(23)16-27-28-24(29)20-9-5-13-26-15-20/h2-16H,1H3,(H,28,29)/b27-16+ |
InChI-Schlüssel |
VOVWLDXKJKRSDT-JVWAILMASA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013868.png)

![(5Z)-2-(4-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013887.png)
![N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)
![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B12013903.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12013908.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12013911.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013921.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013928.png)


![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013943.png)

